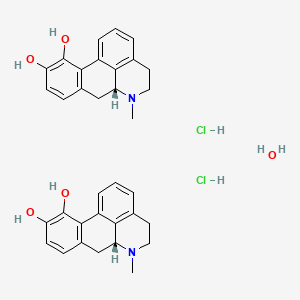

(R)-ApoMorphine-d4 Hydrochloride

Description

Properties

Key on ui mechanism of action |

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown. The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates. Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/ |

|---|---|

CAS No. |

41372-20-7 |

Molecular Formula |

C17H18ClNO2 |

Molecular Weight |

303.8 g/mol |

IUPAC Name |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |

InChI |

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H |

InChI Key |

SKYZYDSNJIOXRL-UHFFFAOYSA-N |

impurities |

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine |

Isomeric SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |

Appearance |

Solid powder |

Color/Form |

Hexagonal plates from chloroform+petroleum ether; rods from ether |

melting_point |

195 °C (decomposes) MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/ |

Other CAS No. |

41372-20-7 314-19-2 |

physical_description |

Solid |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

58-00-4 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/ Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies In water, 1.66X10+4 mg/L at 16 °C 5.10e-01 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Apomorphine Hydrochloride, Apomorphine HCl, APL-130277, APL130277, APL 130277, KW-6500, KW 6500, KW6500, ND-0701, ND 0701, ND0701, TAK-251, TAK251, TAK 251, VR-004, VR 004, VR004, VR-040, VR 040, VR040; ; Apomorphine HCl hydrate; Apmorphine hydrochloride hemihydrate; Apokyn; |

Origin of Product |

United States |

Historical Trajectories and Conceptual Evolution of Apomorphine Hydrochloride in Biomedical Sciences

Early Discovery and Chemical Derivation from Morphine

Elucidation of Rearrangement Mechanisms

The transformation of morphine into apomorphine (B128758) involves a significant molecular rearrangement. Early methods involved heating morphine with concentrated hydrochloric acid at high temperatures, which resulted in low yields of apomorphine. wikipedia.orgsapub.org More contemporary techniques utilize acids like phosphoric acid to facilitate the necessary dehydration and rearrangement of the morphine-type alkaloid structure. wikipedia.orgsapub.org

The precise chemical structure of apomorphine was not fully elucidated until 1902 by Pschorr and colleagues. nih.govnewdrugapprovals.org The process involves an acid-catalyzed dehydration of the allylic alcohol in the morphine molecule. sapub.orgresearchgate.netresearchgate.net This leads to the migration of a double bond and the formation of an allylic carbonium ion. sapub.orgresearchgate.netresearchgate.net This ion drives a 1,3-migration of the ethanamine chain of the piperidine (B6355638) ring, which eliminates the three-dimensional bridge and forms a new, nearly flat D-ring. sapub.orgresearchgate.net A more stable carbonium ion is then formed and neutralized by deprotonation, creating a double bond conjugated with the benzene (B151609) ring. sapub.orgresearchgate.netresearchgate.net Further protonation of the dihydrofuran ring and subsequent fission and neutralization steps result in the formation of the second benzene ring characteristic of apomorphine. sapub.orgresearchgate.netresearchgate.net

Emergence of Early Pharmacological Investigations

Initial Observations of Emetic and Sedative Properties

Following its synthesis, apomorphine quickly became the subject of extensive clinical research, particularly in the United Kingdom, France, and Germany. nih.gov The initial and most prominent observation was its powerful emetic (vomit-inducing) effect. nih.govalbertoalbanese.itwikipedia.org This property was first described by Dr. Samuel Gee in 1869. albertoalbanese.itwikipedia.org Experiments on dogs demonstrated that apomorphine-induced vomiting could be neutralized by destroying a part of the medulla oblongata, indicating a central nervous system mechanism. nih.gov The emetic action was attributed to a selective effect on the chemoreceptor trigger zone in the medulla. nih.govwikipedia.org

In addition to its emetic effects, early researchers also noted the sedative properties of apomorphine. nih.gov It was observed that the compound could induce sleep in inebriated patients, who would then awaken without the typical hallucinations or delirium associated with alcohol withdrawal. nih.gov Gee also reported a case where a boy's manic state improved after the administration of apomorphine. albertoalbanese.it These observations led to the early use of apomorphine as a sedative in various psychiatric conditions. nih.govalbertoalbanese.it

Exploration in Addiction Treatment and Aversive Conditioning

The emetic and sedative qualities of apomorphine led to its exploration as a treatment for addiction, particularly alcoholism, in the late 19th and early 20th centuries. nih.govwikipedia.org It was a key component of the "Keeley Cure" for inebriety in the late 1800s. nih.gov The primary method of use was aversive conditioning, where the nausea and vomiting induced by apomorphine were timed with the consumption of an addictive substance, with the goal of creating a conditioned repulsion to it. nih.govhanover.edu

John Yerbury Dent was a notable proponent of using apomorphine to treat alcoholism, believing it not only worked through aversion but also by reducing cravings via a direct action on the brain. nih.govneurology.org He initially presented his method based on Pavlovian conditioning in 1934 but later came to believe that apomorphine had a deeper, non-aversive anti-craving effect. neurology.org In contrast, Walter Voegtlin argued that the short duration and sedative effects of apomorphine hindered true Pavlovian conditioning and favored the use of emetine (B1671215) instead. nih.govhanover.edu Despite these differing views, apomorphine was widely used in the mid-20th century for the conditioned reflex aversion treatment of alcoholism. nih.gov Historical reports as early as 1899 suggest a role for apomorphine in alleviating alcoholic cravings. neurology.org It was also used in the treatment of heroin addiction, championed by author William S. Burroughs, although clinical evidence for this application is lacking. wikipedia.orgacs.org

Pivotal Developments in Parkinson's Disease Research

The trajectory of apomorphine hydrochloride in Parkinson's disease research is marked by key milestones, from its initial proposal as a potential therapeutic agent to the definitive confirmation of its antiparkinsonian effects and the elucidation of its mechanism of action.

Early Suggestions for Parkinson's Disease Management

The first inkling of apomorphine's potential utility in movement disorders came in 1884, when Dr. Edmond Weill suggested its use for tremor, having observed its effects in treating chorea. nih.govalbertoalbanese.it This was long before the neurochemical basis of Parkinson's disease was understood. Another early, though largely overlooked, clinical note from 1935 reported the use of apomorphine to alleviate spasticity in patients with paralysis agitans, the term then used for Parkinson's disease. nih.gov These initial observations, however, did not lead to widespread clinical adoption at the time.

Seminal Clinical Reports and Confirmation of Antiparkinsonian Effects

A pivotal moment in the history of apomorphine for Parkinson's disease occurred in 1951 when Schwab and colleagues reported that the compound could dramatically, albeit temporarily, improve motor symptoms in patients. researchgate.netfrontiersin.org Their work was encouraged by findings that apomorphine reduced decerebrate rigidity in animal models. frontiersin.org These early reports noted significant, though transient, improvements in rigidity and tremor. nih.gov

Later, in 1970, George C. Cotzias and his team, who were instrumental in establishing levodopa (B1675098) as a cornerstone of Parkinson's therapy, revisited apomorphine. albertoalbanese.itnih.govnih.gov They conducted studies administering subcutaneous apomorphine and observed potent antiparkinsonian effects, noting similarities to the effects of levodopa. albertoalbanese.itnih.gov These clinical reports were crucial in confirming the genuine antiparkinsonian properties of apomorphine. Subsequent research further solidified these findings, with studies in the late 1980s demonstrating that subcutaneous apomorphine, when combined with an antiemetic like domperidone, was highly effective in managing motor fluctuations. frontiersin.orgd-minecare.com

A comparative study highlighted the distinct profiles of apomorphine and levodopa. While both showed comparable efficacy on motor symptoms, apomorphine had a much faster onset of action (mean of 7.9 minutes) compared to oral levodopa (mean of 35.4 minutes), but also a shorter duration of effect (mean of 56 minutes for apomorphine versus 211 minutes for levodopa). nih.gov

Recognition as a Dopaminergic Agonist

The scientific rationale for apomorphine's effectiveness in Parkinson's disease became clear with the discovery of its action as a potent dopamine (B1211576) agonist. In 1965, A. N. Ernst discovered that apomorphine was a powerful stimulant of dopamine receptors. wikipedia.org This was a critical breakthrough that provided a mechanistic explanation for its observed clinical effects.

Further research solidified its status as a non-selective dopamine agonist, acting on both D1 and D2 receptor families. albertoalbanese.itresearchgate.netaaem.plnih.gov This broad receptor profile is considered a key reason for its efficacy, which is often compared to that of levodopa. researchgate.netnih.govneurologylive.com The structural similarity of apomorphine to dopamine allows it to readily cross the blood-brain barrier and stimulate dopamine receptors in the brain. albertoalbanese.itaporegistry.org This understanding of apomorphine as a direct dopamine receptor agonist distinguished it from levodopa, which is a precursor to dopamine, and paved the way for its modern use in managing the motor complications of advanced Parkinson's disease.

Molecular and Cellular Neuropharmacology of Apomorphine Hydrochloride

Receptor Binding and Agonist/Antagonist Profiles

Apomorphine (B128758) is recognized as a non-selective dopamine (B1211576) agonist, activating all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). mdpi.comscience.gov These receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov Apomorphine exhibits a high binding affinity for D2-like receptors, particularly D2, D3, and D5 subtypes. drugbank.com

While it activates all subtypes, its affinity for D1 receptors is reported to be lower than for other dopamine receptor subtypes. nih.gov Nevertheless, this affinity for D1/D5 receptors is considered functionally meaningful at therapeutic concentrations and is notably higher than that of other D2/D3-selective dopamine agonists like pramipexole and ropinirole. nih.gov Apomorphine has been reported to act as a full agonist at dopamine receptors. nih.gov The stimulation of D2 receptors in the caudate-putamen, a brain region integral to locomotor control, is thought to be a key mechanism behind apomorphine's action. drugbank.com

| Receptor Subtype Family | Specific Subtypes | Apomorphine Interaction | Relative Affinity |

|---|---|---|---|

| D1-like | D1, D5 | Agonist | Moderate affinity, but functionally significant. nih.gov |

| D2-like | D2, D3, D4 | Agonist | High affinity, particularly for D2 and D3. drugbank.comnih.gov |

In addition to its dopaminergic activity, apomorphine hydrochloride also interacts with several serotonin (5-HT) receptor subtypes. It has been shown to activate 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. mdpi.com The aporphine chemical class, to which apomorphine belongs, is known for producing ligands for 5-HT1A and 5-HT2A receptors. researchgate.net However, the primary pharmacological effects of apomorphine are more strongly linked to its dopaminergic actions. One study concluded that the 5-HT2A receptor subtype does not mediate certain apomorphine-induced behaviors, suggesting that dopamine receptor activity is the dominant mechanism. nih.gov

Intracellular Signaling Pathways and Neurotransmitter Systems

The binding of apomorphine hydrochloride to its target receptors initiates a cascade of intracellular signaling events that alter neuronal activity and neurotransmission.

As a dopamine agonist, apomorphine mimics the effects of endogenous dopamine. drugs.com The activation of D1-like and D2-like receptor families triggers distinct downstream signaling pathways. D1-like receptors are typically coupled to Gs/olf proteins, which stimulate the enzyme adenylate cyclase, leading to an increase in cyclic AMP (cAMP). nih.gov Conversely, D2-like receptors, to which apomorphine binds with high affinity, are coupled to Gi/o proteins that inhibit adenylate cyclase, resulting in decreased intracellular cAMP levels. nih.govfrontiersin.org

Apomorphine's stimulation of postsynaptic dopamine receptors is thought to increase mesolimbic dopamine neurotransmission. nih.gov Its effects on dopamine metabolism have been shown to be dose-dependent. One study found that a moderate dose of apomorphine increased levels of the dopamine metabolite Homovanillic acid (HVA), while a high dose decreased levels of another metabolite, Dihydroxyphenylacetic acid (DOPAC). nih.govresearchgate.net

The interaction between dopamine and other monoamine neurotransmitter systems, such as serotonin, is a critical aspect of neuropharmacology. researchgate.net While apomorphine acts on serotonin receptors, its direct impact on serotonin metabolism appears less pronounced than on the dopamine system. A study investigating dose-related effects found that a low dose of apomorphine did not significantly alter the levels of 5-Hydroxytryptamine (5-HT, serotonin) or its primary metabolite, 5-Hydroxyindoleacetic acid (5-HIAA). nih.govresearchgate.net This suggests that the primary influence of apomorphine is on the dopaminergic system, with secondary or less direct effects on other monoaminergic pathways. Apomorphine has also been shown to activate the Nrf2-ARE pathway, an activity that appears to be independent of dopamine receptor activation. nih.gov

Non-Receptor Mediated Actions

Antioxidant Properties and Free Radical Scavenging

Apomorphine hydrochloride is recognized as a highly potent antioxidant and free radical scavenger. mdpi.comnih.gov This characteristic is crucial, as oxidative stress is a key factor in the pathology of several neurodegenerative diseases. nih.gov The chemical structure of apomorphine, particularly its catechol group, is believed to be central to its ability to neutralize reactive oxygen species (ROS).

Research has demonstrated that apomorphine is a powerful scavenger of free radicals. nih.gov In studies using rat brain mitochondrial fractions, apomorphine proved to be a more effective inhibitor of lipid peroxidation than dopamine, desferrioxamine, or pergolide. nih.gov The time course of the reaction indicates that apomorphine primarily acts as a radical scavenger, with its iron-chelating properties playing a less significant role. nih.gov Both the (R)- and (S)-enantiomers of apomorphine are noted to be potent iron chelators and radical scavengers. wikipedia.org

Further in vivo studies using microdialysis in the rat striatum have confirmed that apomorphine is a potent scavenger of hydroxyl radicals, particularly those formed during dopamine metabolism. nih.gov It has been shown to reduce the formation of 2,3-dihydroxybenzoic acid (2,3-DHBA) induced by iron and dopamine. nih.gov The compound's ability to inhibit the formation of thiobarbituric reactive substances highlights its significant antioxidant activity. nih.gov

The antioxidant effects are not limited to direct scavenging. Studies have shown that apomorphine can also modulate the activity of key antioxidant enzymes. In a rat model of dementia, administration of apomorphine led to increased activities of glutathione peroxidase and catalase in both the brain and plasma. nih.govresearchgate.net

Table 1: Comparative Inhibition of Lipid Peroxidation in Rat Brain Mitochondria

| Compound | Concentration for Complete Inhibition (with 2.5 µM Fe²⁺) | Concentration for Complete Inhibition (with 5.0 µM Fe²⁺) | Relative Efficacy vs. Dopamine |

|---|---|---|---|

| Apomorphine | 0.3 µM | 0.6 µM | ~20 times more effective |

| Desferrioxamine | - | - | Apomorphine is >2 times more effective |

| Dopamine | - | - | Baseline |

Data derived from studies on ascorbate/iron-stimulated free radical processes. nih.gov

Potential for Neuroprotection

The antioxidant and free radical scavenging properties of apomorphine hydrochloride are fundamental to its potential as a neuroprotective agent. mdpi.comnih.govnih.gov By mitigating oxidative stress, apomorphine may help prevent or slow down the progression of neuronal damage implicated in neurodegenerative disorders. nih.gov

Studies have demonstrated that apomorphine can protect cultured pheochromocytoma cells from cell death induced by toxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂). scispace.com This protective effect is largely attributed to its ability to counteract oxidative damage. scispace.com

In animal models, the neuroprotective effects are evident. For instance, in a rat model of dementia induced by scopolamine, apomorphine administration not only restored memory impairments but also significantly counteracted the induced oxidative stress. nih.govresearchgate.net This was demonstrated by the restoration of antioxidant enzyme activities and a reduction in lipid peroxidation. nih.gov

Beyond its antioxidant actions, apomorphine is described as a versatile agent that may offer neuroprotection through several other non-receptor-mediated pathways. These include the ability to salvage dopaminergic terminals, upregulate the expression of neurotrophic factors, and interfere with apoptotic cascades to limit the rate of neuronal loss. nih.gov

Table 2: Effect of Apomorphine on Antioxidant Enzyme Activities in a Rat Model of Dementia

| Enzyme | Effect of Scopolamine-Induced Dementia | Effect of Apomorphine Treatment | Location |

|---|---|---|---|

| Glutathione Peroxidase | Decreased Activity | Significantly Higher Activity | Brain & Plasma |

| Catalase | Decreased Activity | Significantly Higher Activity | Brain & Plasma |

| Superoxide Dismutase (SOD) | Significantly Decreased Activity | Activity Restored | Plasma |

| Lipid Peroxidation | Increased | Significantly Restored/Reduced | Brain & Plasma |

Findings are based on a scopolamine-induced rat model of dementia. nih.govresearchgate.net

Preclinical Investigations of Apomorphine Hydrochloride in Disease Models

Animal Models of Parkinsonian Syndromes

Apomorphine (B128758) has been thoroughly evaluated in animal models that replicate the motor deficits and neurodegeneration characteristic of Parkinson's disease (PD), such as those induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA).

In rodent models of Parkinson's disease, apomorphine has demonstrated significant effects on motor function. In 6-OHDA-lesioned rats, which model the dopamine (B1211576) depletion seen in PD, repeated administration of apomorphine induces a progressively increasing number of contralateral rotations. nih.gov This hyperkinetic response is considered a reliable behavioral marker of dopamine receptor stimulation in a dopamine-depleted state. nih.gov Similarly, apomorphine injections are used to provoke turning behavior in 6-OHDA treated rats, a standard assessment of motor asymmetry caused by the unilateral dopamine lesion. plos.org

Studies in MPTP-lesioned mice have revealed more complex, dose-dependent effects on locomotor activity. Low doses of apomorphine can initially cause a transient reduction in locomotion, a phenomenon sometimes likened to the "super-off" state in human patients, which is then followed by stimulated locomotion. nih.gov Other studies in MPTP models have shown that apomorphine can reverse hypokinesia, a key symptom of parkinsonism. nih.gov The stereotyped behaviors induced by apomorphine, such as sniffing, gnawing, and licking, are also classic indices of central dopaminergic activity in animal research. nih.govresearchgate.net

| Animal Model | Observed Effect of Apomorphine Hydrochloride | Key Finding |

|---|---|---|

| 6-OHDA-Lesioned Rats | Induces contralateral rotations | Demonstrates stimulation of dopamine-depleted receptors. nih.gov |

| MPTP-Lesioned Mice | Transiently reduces, then stimulates locomotion | Shows complex, dose-dependent effects on motor activity. nih.gov |

| MPTP-Lesioned Mice | Reversal of hypokinesia | Highlights potential to improve parkinsonian motor deficits. nih.gov |

| Various Rodent Models | Induces stereotyped behaviors (e.g., gnawing, sniffing) | Serves as an index of central dopaminergic system stimulation. nih.gov |

Beyond its symptomatic effects, preclinical studies have investigated the neuroprotective potential of apomorphine hydrochloride. In the MPTP mouse model, pretreatment with R-apomorphine has been shown to protect against the loss of nigrostriatal dopamine neurons. nih.gov This protective effect was evidenced by the preservation of striatal dopamine content, tyrosine hydroxylase content, and tyrosine hydroxylase activity following MPTP exposure. nih.gov

The proposed mechanisms for this neuroprotection are linked to apomorphine's antioxidant properties rather than its dopamine agonist activity. nih.gov R-apomorphine is a potent radical scavenger and iron chelator. nih.gov Furthermore, in vitro analyses have shown that it can inhibit the activity of monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov These actions are significant because the neurotoxicity of MPTP involves oxidative stress and its conversion to the toxic metabolite MPP+ by MAO-B. nih.govmdpi.com Therefore, the neuroprotective effect of R-apomorphine against MPTP toxicity is suggested to derive from its ability to scavenge radicals and inhibit MAO. nih.gov

| Animal Model | Parameter Measured | Neuroprotective Finding with Apomorphine Hydrochloride |

|---|---|---|

| MPTP-Treated Mice | Striatal Dopamine Content | Pretreatment protected against MPTP-induced loss. nih.gov |

| MPTP-Treated Mice | Tyrosine Hydroxylase Content & Activity | Pretreatment protected against MPTP-induced reduction. nih.gov |

| In Vitro (Mouse Striatum) | MAO-A and MAO-B Activity | Inhibited enzyme activity. nih.gov |

Research in Other Neurological and Psychiatric Conditions

The dopaminergic activity of apomorphine hydrochloride has prompted its investigation in other disorders where dopamine pathways are implicated, including Alzheimer's disease and various psychiatric conditions.

Research using transgenic mouse models of Alzheimer's disease (AD) has explored the effects of apomorphine on the core pathologies of the disease. In the triple transgenic AD mouse model (3xTg-AD), which develops both amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyper-phosphorylated tau (p-tau), apomorphine treatment yielded significant benefits. nih.gov

Following a one-month treatment period, 3xTg-AD mice showed dramatically improved short-term memory function. nih.gov Brain tissue analysis revealed significant decreases in the levels of intraneuronal Aβ and hyper-phosphorylated tau. nih.gov In parallel cell culture studies, apomorphine was found to promote the degradation of intracellular Aβ and increase the activity of Aβ-degrading enzymes like proteasome and insulin-degrading enzyme. nih.gov These findings suggest that apomorphine may target the intraneuronal Aβ accumulation that occurs prior to extracellular plaque deposition, presenting a potential therapeutic avenue for AD. nih.gov

Apomorphine has been identified as a key compound in preclinical assessments of sedative, anxiolytic, and antidepressant activities. nih.gov In vivo studies using various extracts of the plant Hygrophila spinosa demonstrated significant sedative-hypnotic, anxiolytic, and anti-depressant effects. nih.gov Subsequent in silico analysis of the plant's phytochemicals identified apomorphine as a compound with a high binding affinity to receptors relevant to these conditions. nih.gov Molecular dynamics simulations confirmed the stability of apomorphine at the protein binding site, suggesting it is a primary contributor to the observed neuropharmacological actions. nih.gov These results indicate the potential of apomorphine as a lead compound for disorders related to anxiety, depression, and sleep. nih.gov

Apomorphine serves as a critical pharmacological tool for investigating the function and alterations of the central dopamine system. nih.gov As a non-specific dopamine agonist that stimulates both D1 and D2-like receptors, it is widely used to explore dopaminergic pathways and assess central dopaminergic activity in experimental animals. nih.govresearchgate.net

In addiction research, apomorphine-induced behaviors like yawning have been used as a biological marker for changes in central dopamine system responsiveness. nih.gov Historically, its emetic properties were utilized in aversive conditioning therapies for addiction. nih.gov More recent animal studies have supported a rewarding effect of apomorphine, which is relevant to understanding the substance's own potential for misuse. researchgate.net Furthermore, advanced imaging studies have provided in vivo evidence that apomorphine can inhibit the release of endogenous dopamine, an effect believed to be mediated by the activation of presynaptic D2/D3 autoreceptors. nih.gov This inhibitory action underscores its utility in dissecting the complex feedback mechanisms within the brain's dopamine system. nih.gov

Toxicological and Safety Evaluations in Preclinical Settings

Preclinical toxicological and safety evaluations are fundamental to characterizing the potential risks associated with new chemical entities before human trials. For Apomorphine Hydrochloride, these investigations have encompassed a range of studies to determine its effects on genetic material, reproductive health, and local tissue tolerance, particularly for new delivery systems.

Genotoxicity Assessments (In vitro vs. In vivo)

The genotoxic potential of Apomorphine and its derivatives has been a subject of investigation to understand its safety profile concerning DNA integrity. Studies have revealed contrasting effects between Apomorphine and its oxidized form, particularly when comparing results from laboratory-based (in vitro) and whole-organism (in vivo) models.

In vitro studies, such as the Salmonella/microsome assay (Ames test) and the WP2 Mutoxitest, have shown that Apomorphine itself possesses antimutagenic and antioxidant properties. nih.gov Conversely, its oxidized derivative, 8-oxo-apomorphine-semiquinone (8-OASQ), demonstrates clear cytotoxic effects along with oxidative and frameshift mutagenic activities in these same test systems. nih.gov

| Test System | Compound Tested | Key Findings |

|---|---|---|

| In vitro (e.g., Salmonella/microsome assay) | Apomorphine | Demonstrated antimutagenic and antioxidant effects. nih.gov |

| In vitro (e.g., Salmonella/microsome assay) | 8-oxo-apomorphine-semiquinone (8-OASQ) | Showed cytotoxic, oxidative, and frameshift mutagenic activities. nih.gov |

| In vivo (Comet assay in mouse brain) | 8-oxo-apomorphine-semiquinone (8-OASQ) | Induced a significant increase in DNA damage. nih.govresearchgate.net |

Reproductive Toxicology Studies in Male Models

The potential for Apomorphine Hydrochloride to affect male reproductive function has been thoroughly assessed in preclinical studies using both rodent and non-rodent models, specifically rats and dogs. nih.govoup.comresearchgate.net These investigations were designed to evaluate endpoints critical to male fertility and reproductive organ health.

In a fertility study, male rats were administered Apomorphine Hydrochloride via subcutaneous injection for four weeks before cohabitation with females and throughout a five-week cohabitation period. nih.govresearchgate.net The parameters evaluated included testis and epididymis weights, as well as sperm count, motility, and morphology. nih.govresearchgate.net Across doses up to 2 mg/kg/day, no adverse effects of the test material were observed on these reproductive indices. oup.com Similarly, a 6-month study in male dogs, with doses up to 0.4 mg/kg/day, evaluated epididymal and prostate weight, along with testicular and epididymal histology. nih.govresearchgate.net

The collective results from these studies in two different species demonstrated an absence of reproductive toxicity for Apomorphine Hydrochloride in males. oup.com No adverse effects were noted on any of the evaluated reproductive parameters. nih.govresearchgate.net The No-Observed-Adverse-Effect Level (NOEL) for reproductive toxicity was established at or above 2 mg/kg/day in rats and approximately 0.4 mg/kg/day in dogs. nih.govresearchgate.net

| Animal Model | Study Duration | Key Reproductive Endpoints Evaluated | Findings | No-Observed-Adverse-Effect Level (NOEL) |

|---|---|---|---|---|

| Male Rats | 9 Weeks (4 weeks pre-mating, 5 weeks during mating) | Testis & epididymal weights, sperm motility, sperm count, sperm morphology, mating indices. nih.govoup.comresearchgate.net | No adverse effects observed. oup.com A statistically significant increase in sperm count was noted but not considered adverse. oup.com | ≥ 2 mg/kg/day nih.govresearchgate.net |

| Male Dogs | 6 Months | Epididymal & prostate weight, testicular & epididymal histology. nih.govresearchgate.net | No adverse effects observed on any reproductive parameters. nih.govresearchgate.net | ≈ 0.4 mg/kg/day nih.govresearchgate.net |

Local Tolerance Studies for Novel Formulations

While effective, subcutaneous administration of Apomorphine Hydrochloride can be associated with local site reactions, such as the formation of nodules, which can impact patient comfort and compliance. mdsabstracts.org This has spurred the development of novel formulations designed to improve local tolerability. Preclinical studies, primarily in minipigs, have been conducted to compare the local safety of these new formulations against standard Apomorphine Hydrochloride solutions.

One such novel formulation, ND0701, a concentrated form of apomorphine free base, was evaluated in a 28-day preclinical study in minipigs. nih.gov The study compared the local tissue effects of ND0701 with a commercially available Apomorphine Hydrochloride formulation (APO-go®). nih.gov While no systemic toxicity was observed with either formulation, local skin reactions were noted at the infusion sites for both. nih.govresearchgate.net However, these reactions were less frequent and significantly less severe for the ND0701 formulation. nih.govresearchgate.net Furthermore, recovery from these local effects was more rapid in the animals treated with ND0701. nih.govresearchgate.net

Histopathological evaluation supported these macroscopic findings, revealing only minimal, chronic inflammatory reactions following the administration of ND0701. mdsabstracts.org In contrast, the standard Apomorphine Hydrochloride formulation was associated with mild, chronic, granulomatous inflammation and necrosis of the subcutaneous tissue. mdsabstracts.org These results suggest that novel formulations like ND0701 have a superior local safety and tolerability profile compared to traditional Apomorphine Hydrochloride solutions. nih.govresearchgate.net

| Formulation | Animal Model | Key Local Tolerance Findings | Histopathological Observations |

|---|---|---|---|

| ND0701 (Novel Formulation) | Minipig | Local skin reactions were less frequent, less severe, and showed more rapid recovery compared to standard formulation. nih.govresearchgate.net | Minimal, chronic inflammatory reaction. mdsabstracts.org |

| Apomorphine Hydrochloride (Standard Formulation) | Minipig | Infusion site nodules and reactions were more frequent and severe. mdsabstracts.orgnih.gov | Mild, chronic, granulomatous inflammation and necrosis of the subcutis. mdsabstracts.org |

Clinical Research Applications in Movement Disorders: Parkinson S Disease

Efficacy in Managing Motor Fluctuations

Research has consistently demonstrated the efficacy of apomorphine (B128758) hydrochloride in mitigating the debilitating motor fluctuations experienced by individuals with advanced Parkinson's disease. These fluctuations, characterized by transitions between periods of mobility ("on" time) and immobility ("off" time), represent a significant therapeutic challenge.

Clinical trial data strongly support the use of intermittent subcutaneous apomorphine hydrochloride for the rapid and effective treatment of "off" episodes. nih.gov These episodes, which can include "end-of-dose wearing-off" and unpredictable "on-off" periods, are a hallmark of advanced Parkinson's disease. apokynhcp.com Apomorphine's rapid onset of action, typically within 7-10 minutes of subcutaneous injection, makes it a suitable rescue therapy for patients experiencing these sudden periods of hypomobility. nih.gov

In three key randomized, placebo-controlled trials, subcutaneous apomorphine hydrochloride was shown to be effective in the acute treatment of "off" episodes. nih.gov It significantly improved motor scores on the Unified Parkinson's Disease Rating Scale (UPDRS) and reduced the total number of "off" hours per day. nih.gov One study highlighted a 62% improvement in the UPDRS motor score with apomorphine compared to placebo. nih.gov Another trial demonstrated that apomorphine was significantly more effective at aborting "off" episodes (95%) compared to a placebo (23%). nih.gov The time to onset of relief was also significantly shorter with apomorphine. nih.gov

The "wearing-off" phenomenon, where the beneficial effects of a levodopa (B1675098) dose diminish before the next dose is due, is a common motor complication. apokynhcp.com Apomorphine hydrochloride, particularly when administered as a continuous subcutaneous infusion, has been shown to effectively reduce this "wearing-off" effect. nih.govtjn.org.tr By providing more continuous dopaminergic stimulation, apomorphine infusion helps to stabilize motor function and decrease the time spent in the "off" state. nih.gov

The TOLEDO study, a multicenter, double-blind, randomized, placebo-controlled trial, found that apomorphine infusion resulted in a clinically meaningful reduction in "off" time for patients with persistent motor fluctuations despite optimized oral therapy. nih.gov Specifically, the apomorphine group experienced an average reduction in "off" time of 2.47 hours per day, compared to a 0.58-hour reduction in the placebo group. nih.gov

The impact of apomorphine hydrochloride on dyskinesias, the involuntary, erratic movements that can be a side effect of levodopa treatment, is a critical area of research. Continuous subcutaneous infusion of apomorphine has been associated with a reduction in the severity of dyskinesias. tjn.org.trmdedge.com Open-label studies have reported an average reduction in dyskinesia severity of 32.4%. nih.gov This effect is thought to be due to the more continuous and stable stimulation of dopamine (B1211576) receptors, which avoids the pulsatile stimulation from oral levodopa that is believed to contribute to the development of dyskinesias. nih.gov

However, intermittent apomorphine injections may sometimes increase the duration and severity of dyskinesia, particularly during "on" periods. tjn.org.tr Research on a sublingual formulation of apomorphine showed that it resulted in less worsening of dyskinesia compared to a placebo (12% vs 25%). mdsabstracts.org In a long-term safety study of the sublingual film, more patients reported improvement or no change in the time spent with and functional impact of dyskinesia over 48 weeks. mdsabstracts.org

Therapeutic Role in Advanced Parkinson's Disease Management

In the advanced stages of Parkinson's disease, managing motor symptoms becomes increasingly complex. Apomorphine hydrochloride serves as a crucial therapeutic option in this context, often used in conjunction with other standard treatments.

Apomorphine hydrochloride is primarily indicated as an adjunctive therapy for patients with advanced Parkinson's disease who are already being treated with other medications, most commonly levodopa. apokynhcp.comnih.gov It is used to manage motor fluctuations that are not adequately controlled by an optimized oral medication regimen. nih.gov The addition of apomorphine can help to bridge the therapeutic gaps between levodopa doses, providing relief from "off" periods without necessitating an increase in the levodopa dosage, which could exacerbate dyskinesias. mdedge.com

The efficacy of apomorphine as an adjunctive treatment has been demonstrated in numerous studies. For instance, the InfusON study, an open-label trial in the United States, enrolled patients experiencing at least three hours of "off" time per day despite optimized levodopa and the use of at least one other adjunctive therapy. nih.govneurology.org The results showed that continuous subcutaneous apomorphine infusion provided a sustained reduction in "off" time. neurology.org

For individuals with severe and frequent motor fluctuations, continuous subcutaneous infusion of apomorphine hydrochloride has emerged as a valuable therapeutic strategy. tjn.org.trresearchgate.net This method involves the use of a small, portable pump to deliver a continuous flow of the drug throughout the day, providing more stable plasma concentrations and more consistent dopaminergic stimulation. nih.govnih.gov

Two major clinical trials, TOLEDO and InfusON, have provided robust evidence for the efficacy of this approach. mdsabstracts.org The TOLEDO trial demonstrated a significant reduction in "off" time with apomorphine infusion compared to placebo. nih.gov Similarly, the InfusON study showed a mean decrease in daily "off" time of 3.0 hours at 12 weeks from a baseline of 6.6 hours. neurology.org This improvement was sustained over the long term, with a 3.8-hour reduction at the 3-year follow-up. neurology.org These studies also reported a corresponding increase in "on" time without troublesome dyskinesia. neurology.orgmdsabstracts.org

Interactive Data Table: Efficacy of Continuous Subcutaneous Apomorphine Infusion in Clinical Trials

| Study | Primary Endpoint | Apomorphine Group Result | Placebo Group Result | Key Finding |

| TOLEDO | Change in daily "OFF" time at 12 weeks | -2.47 hours | -0.58 hours | Statistically significant reduction in "OFF" time with apomorphine infusion. nih.gov |

| InfusON | Change in daily "OFF" time at 12 weeks | -3.0 hours | N/A (Open-label) | Sustained reduction in "OFF" time and increase in "Good ON" time over 3 years. neurology.org |

Investigations into Non-Motor Symptoms

Apomorphine hydrochloride has been investigated for its potential to alleviate sleep disturbances, which are prevalent non-motor symptoms in Parkinson's disease. researchgate.net Research suggests that nocturnal subcutaneous apomorphine infusion can improve sleep quality. researchgate.netresearchgate.net

The APOMORPHEE trial, a multicentre, randomised, double-blind crossover study, provided significant evidence in this area. institut-servier.comnih.gov The study enrolled patients with advanced PD and moderate-to-severe insomnia. The primary endpoint, the change in the Parkinson's Disease Sleep Scale (PDSS) score, was significantly greater with night-time apomorphine compared to placebo. institut-servier.comnih.gov Participants receiving apomorphine also showed significant improvements in insomnia severity and self-reported morning motor state. institut-servier.com

However, findings regarding daytime somnolence are mixed. One trial reported a significant improvement in daytime sleepiness after six weeks of continuous apomorphine injections, as measured by the SCOPA-SLEEP scale. researchgate.net Conversely, the APOMORPHEE trial found no significant difference in daytime sleepiness compared to placebo. researchgate.net Polysomnography assessments in the APOMORPHEE study also did not reveal clinically significant changes with apomorphine, which may highlight the limitations of this tool for assessing sleep dysfunction in PD. institut-servier.com

| Study | Primary Outcome Measure | Apomorphine Group Result | Placebo Group Result | Key Finding |

|---|---|---|---|---|

| APOMORPHEE Trial | Change in Parkinson's Disease Sleep Scale (PDSS) score | 15.18 point improvement (average) | 5.23 point improvement (average) | Statistically significant improvement in sleep disturbances with apomorphine. institut-servier.com |

| APOMORPHEE Trial | Change in Insomnia Severity Index (ISI) score | Treatment effect of -2.23 points | Significant reduction in insomnia severity with apomorphine. institut-servier.com | |

| Unnamed Trial researchgate.net | Change in SCOPA-SLEEP scale | Significant improvement | Not Applicable (comparison not specified) | Daytime sleepiness significantly improved after six weeks of treatment. researchgate.net |

Gastrointestinal (GI) and urinary dysfunctions are common non-motor symptoms in Parkinson's disease, stemming from autonomic nervous system involvement. mdpi.comparkinson.org Research into the effects of apomorphine hydrochloride on these specific symptoms is more limited but points toward potential benefits.

Some studies have indicated that apomorphine can be effective for a variety of non-motor "off" phenomena, including certain gastrointestinal symptoms. nih.gov Evidence from infusion-based therapies suggests improvements in the GI domain, including constipation. nih.gov However, other reviews note that evidence for the use of intermittent subcutaneous apomorphine injections in treating outlet-type constipation in PD remains limited. e-jmd.org

The management of neuropsychiatric side effects is a significant challenge in the treatment of Parkinson's disease. Several studies suggest that apomorphine hydrochloride is relatively well-tolerated in patients with PD, even those with pre-existing neuropsychiatric complications from oral therapies. nih.gov Research indicates that treatment with apomorphine can lead to the reduction or abolition of neuropsychiatric issues in patients who previously experienced them with other oral medications. nih.gov

Impulse control disorders and psychosis can occur with dopamine agonist treatments, an effect often attributed to agonism at the D3 receptor. tjn.org.tr However, these side effects appear to be less frequent with apomorphine treatment. tjn.org.tr This may be explained by apomorphine's lower affinity for D3 receptors and 5-hydroxytryptamine 2A receptors, the latter of which may be involved in hallucinations. tjn.org.tr

Furthermore, some research suggests that apomorphine may have a psychotropic action, possibly due to the piperidine (B6355638) moiety in its structure. nih.gov In a controlled study comparing patients on continuous apomorphine infusion to those on standard oral therapy, the neuropsychiatric assessment did not change in either group after one year, except for a significant improvement in mood observed in the apomorphine group. researchgate.net

Apomorphine Challenge Test as a Diagnostic and Predictive Tool

The apomorphine challenge test is a valuable pharmacological tool used in the differential diagnosis of parkinsonian syndromes and to predict the response to subsequent dopaminergic therapies. neurology.orgnih.gov The test involves administering a subcutaneous injection of apomorphine and observing the subsequent motor response.

Its primary use is to predict dopa responsiveness in idiopathic Parkinson's disease (IPD). bmj.com Studies have shown a high correlation between a positive response to the apomorphine test and a positive long-term response to levodopa. In one study, the test accurately predicted the long-term levodopa response in 67% of previously untreated patients with IPD. neurology.orgnih.gov Another investigation found that 95% of patients with IPD showed a positive response to apomorphine, which closely mirrored the 90% who responded to oral levodopa. bmj.com

The test also has potential value in differentiating IPD from Parkinson-plus syndromes (PPS), such as multisystem atrophy (MSA) and progressive supranuclear palsy, which typically show a poor response to dopaminergic treatment. bmj.com While a significant percentage of IPD patients respond robustly to the apomorphine challenge, a much smaller proportion of PPS patients show a response. bmj.com Additionally, the apomorphine test has been evaluated as a predictor for the clinical outcome of deep brain stimulation (DBS) of the subthalamic nucleus. Research has shown a significant correlation between the preoperative motor improvement from the apomorphine challenge and the clinical outcome following long-term STN stimulation. nih.gov This indicates the test can help in the selection of suitable surgical candidates. nih.gov

| Study Focus | Patient Group | Key Finding |

|---|---|---|

| Predicting Levodopa Response | 45 untreated IPD patients | Apomorphine accurately predicted long-term levodopa response in 67% of patients. neurology.orgnih.gov |

| Differentiating IPD from PPS | 20 IPD patients, 8 PPS patients | 95% of IPD patients had a positive response to apomorphine, versus only 25% of PPS patients. bmj.com |

| Predicting DBS Outcome | 13 IPD patients | A significant correlation was found between preoperative apomorphine response and the motor outcome of long-term STN stimulation. nih.gov |

Research on Novel Delivery Systems and Pharmaceutical Formulations

Innovations in Non-Invasive Administration Routes

Researchers have been actively exploring various non-invasive methods to administer apomorphine (B128758) hydrochloride, aiming to bypass the extensive first-pass metabolism that renders oral administration ineffective. nih.gov

Sublingual delivery of apomorphine hydrochloride offers the key advantages of avoiding hepatic first-pass metabolism and ease of administration, leading to a rapid onset of therapeutic action. nih.gov

One of the most developed sublingual formulations is a dissolvable film. the-hospitalist.org This thin film is designed with two layers: one containing the apomorphine and another to neutralize acid and enhance the permeability of the drug through the oral mucosa. the-hospitalist.orgnih.gov Phase III clinical trials have demonstrated the efficacy of this sublingual film. In one study, 83% of patients with well-defined morning "off" episodes achieved an "on" state within 45 minutes of administration. the-hospitalist.org Long-term studies have also shown that the apomorphine sublingual film is generally well-tolerated and effective in improving motor fluctuations over approximately one year. nih.gov For instance, at week 48 of a long-term study, 84% of patients reported achieving a full "on" status 30 minutes after taking the dose. youtube.com

Clinical trials with sublingual apomorphine tablets have also been conducted. In phase III double-blind studies involving over 850 patients, sublingual tablets were evaluated for their efficacy. bohrium.com While effective, a notable portion of patients experienced oropharyngeal side effects, which led to discontinuation in some cases. researchgate.net

Transdermal delivery presents a promising non-invasive route for providing controlled and sustained release of apomorphine. drugbank.comnih.gov Research in this area has explored various technologies to overcome the barrier of the skin.

One approach involves the use of microemulsions, which are formulations composed of an oil phase, an aqueous phase, a surfactant, and a cosurfactant. airitilibrary.com These systems can enhance the skin penetration of apomorphine. airitilibrary.com In preclinical studies, apomorphine-loaded microemulsions have been shown to achieve a steady-state plasma concentration after 15 hours and maintain it for up to 48 hours, demonstrating the potential for prolonged drug action. airitilibrary.com

Another area of investigation is the use of dissolving microneedles. A study on polyvinyl alcohol-based microneedles loaded with apomorphine hydrochloride showed that the drug could be effectively delivered into the systemic circulation with rapid absorption. researchgate.net These microneedles dissolved completely within the skin in 60 minutes. researchgate.net

Transdermal iontophoresis, which uses a small electric current to enhance drug delivery through the skin, has also been investigated. nih.gov This method offers the potential for on-demand delivery tailored to a patient's pharmacokinetic and pharmacodynamic needs. nih.gov Additionally, the development of pressure-sensitive adhesive patches is being explored to provide sustained percutaneous delivery of apomorphine hydrochloride. nih.gov

Intranasal and pulmonary routes are being explored for their potential to offer very rapid drug absorption. nih.gov

Intranasal Delivery: Studies have shown that intranasal administration of apomorphine hydrochloride results in rapid absorption, with an absorption half-life of approximately 8.6 minutes, which is comparable to the 5.8 minutes seen with subcutaneous injection. nih.gov Pharmacokinetic research in rats suggests that intranasal delivery may facilitate direct transport of the drug from the nasal cavity to the brain via the olfactory pathway, which could lead to a faster onset of action with lower plasma concentrations compared to subcutaneous injection. nih.gov This rapid action makes it a viable option for "rescue" therapy. nih.gov

Pulmonary Delivery: Inhalation of a dry powder formulation of apomorphine has been investigated in clinical studies. nih.gov This method demonstrated very quick absorption, with patients transitioning from an "off" to an "on" state in a mean time of 10 minutes. nih.gov The rapid absorption and onset of effect make inhaled apomorphine a promising area of research. nih.gov However, further investigation into the long-term safety of pulmonary exposure is necessary. nih.gov

A novel apomorphine hydrochloride oromucosal solution has been evaluated in clinical trials as a non-invasive and user-friendly alternative to injections. nih.govnih.gov A two-part clinical study assessed the safety, tolerability, and pharmacokinetics of this formulation. nih.govnih.gov The results indicated that the oromucosal solution was generally well-tolerated. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Characterization of New Formulations

A critical aspect of developing novel delivery systems is understanding how they affect the drug's absorption, distribution, metabolism, and excretion, and how these pharmacokinetic profiles translate into clinical effects.

Studies have been conducted to compare the bioavailability and pharmacokinetic profiles of new apomorphine hydrochloride formulations against the established subcutaneous route.

Another study directly compared the pharmacokinetics of apomorphine sublingual film (APL) with two different subcutaneous apomorphine formulations (SC-APO and SC-APO-GO). researchgate.net The results showed that the sublingual film had a longer median Tmax (0.63–0.75 hours) compared to the subcutaneous formulations (0.25–0.38 hours). researchgate.netresearchgate.net The geometric mean Cmax was generally lower for the sublingual film. However, the total drug exposure, as measured by the area under the concentration-time curve (AUC), was similar across the different formulations within most dose groups. researchgate.netresearchgate.net The relative bioavailability of the sublingual film was found to be approximately 17% of the subcutaneous formulations based on AUC∞. researchgate.net

Research on transdermal microneedles also provided pharmacokinetic data. The absorption of 200-μg of apomorphine delivered by microneedles resulted in a Tmax of 20 minutes and a Cmax of 76 ng/mL. researchgate.net In comparison, subcutaneous injection had a Tmax of 5 minutes and a Cmax of 126 ng/mL. researchgate.net The bioavailability of apomorphine delivered via microneedles, in terms of AUC0–120 min, was 88% compared to subcutaneous injection. researchgate.net

Intranasal apomorphine has been shown to have a plasma AUC0-->120 that was about half of that from a subcutaneous injection, yet it produced similar AUC0-->120 values in most brain regions and the cerebrospinal fluid in animal models. nih.gov

The table below summarizes key pharmacokinetic parameters from comparative studies of novel apomorphine hydrochloride formulations.

| Formulation | Dose | Tmax (Median) | Cmax (Geometric Mean) | Relative Bioavailability (vs. SC) | Source(s) |

| Oromucosal Solution | 2 mg | 32 min | 0.20 (ratio to SC) | 28% (based on AUC) | nih.gov |

| Sublingual Film (APL) | 15-30 mg | 0.63-0.75 h | 4.31-11.2 ng/ml | ~17% (based on AUC∞) | researchgate.net |

| Transdermal Microneedles | 200 µg | 20 min | 76 ng/mL | 88% (based on AUC0-120min) | researchgate.net |

| Subcutaneous Injection (SC-APO) | 2-5 mg | 0.25-0.38 h | - | 100% (Reference) | researchgate.net |

Onset and Duration of Clinical Response across Formulations

The clinical effectiveness of apomorphine hydrochloride is critically dependent on its formulation, which dictates the speed of onset and the duration of its therapeutic effects. Research has focused on developing formulations that offer rapid relief from motor fluctuations, a key challenge in managing advanced Parkinson's disease.

Subcutaneous injection, the conventional method of administration, provides a rapid onset of clinical response, typically observed within 7 to 14 minutes. nih.govresearchgate.net The effects from a single subcutaneous injection are relatively short-lived, lasting approximately 45 to 90 minutes. nih.govwikipedia.org This profile makes it suitable for "rescue" therapy for sudden "off" episodes.

To provide less invasive options, researchers have explored alternative delivery routes, including sublingual and nasal administration. Sublingual formulations, such as dissolvable thin-film strips, have been developed to be placed under the tongue. nih.govnih.gov Studies on sublingual apomorphine film have shown an initial clinical improvement as soon as 15 minutes after dosing. the-hospitalist.org The median time to a full "on" state has been reported to be around 30 minutes. nih.gov The therapeutic effects of sublingual administration may be sustained for a longer period compared to subcutaneous injections. nih.gov

Nasal administration has also been investigated as a method for rapid drug delivery. The absorption half-life for nasal apomorphine is reported to be approximately 8.6 minutes, which is comparable to the 5.8 minutes seen with subcutaneous administration. nih.gov The onset of motor response after nasal delivery occurs in about 8.9 minutes, with an average duration of 44 minutes. nih.gov

Table 1: Comparative Onset and Duration of Apomorphine Hydrochloride Formulations

| Formulation | Onset of Action | Duration of Clinical Response |

|---|---|---|

| Subcutaneous Injection | 7–14 minutes nih.govresearchgate.net | 45–90 minutes nih.govwikipedia.org |

| Sublingual Film | 15–30 minutes the-hospitalist.orgnih.gov | Varies; may be longer than subcutaneous nih.gov |

| Nasal Spray | ~8.9 minutes nih.gov | ~44 minutes nih.gov |

Metabolite Profiles and Clearance Mechanisms

Apomorphine hydrochloride undergoes extensive and rapid metabolism, primarily in the liver, which significantly influences its pharmacokinetic profile. wikipedia.orgnih.gov Its high clearance rate, estimated at 3 to 5 L/kg/h, contributes to a short elimination half-life of approximately 30 to 60 minutes. wikipedia.orgnih.gov

The metabolic transformation of apomorphine occurs through several key enzymatic pathways. The main routes of metabolism are conjugation with glucuronic acid (glucuronidation) and sulphate (sulphation). nih.govcambridge.org Apomorphine sulphate is a major metabolite. cambridge.org Other significant metabolic processes include N-demethylation, which forms norapomorphine, and auto-oxidation. nih.govcambridge.org The cytochrome P450 (CYP) enzyme system is thought to play only a minor role in its metabolism. wikipedia.orgcambridge.org

Due to this extensive metabolism, only a very small fraction of the administered dose, about 3% to 4%, is excreted unchanged in the urine. wikipedia.orgnih.gov The majority of the compound is eliminated as metabolites. cambridge.org This rapid clearance and short half-life necessitate frequent administration or continuous infusion to maintain stable therapeutic concentrations. nih.gov The complexities of apomorphine's uptake, distribution, and clearance are believed to contribute to the variability in clinical actions observed among patients. researchgate.net

Table 2: Summary of Apomorphine Hydrochloride Metabolism and Clearance

| Parameter | Description |

|---|---|

| Primary Site of Metabolism | Liver wikipedia.orgnih.gov |

| Major Metabolic Pathways | Glucuronidation, Sulphation, N-demethylation, Auto-oxidation nih.govcambridge.org |

| Major Metabolites | Apomorphine sulphate, Norapomorphine cambridge.org |

| Elimination Half-Life | ~30-60 minutes wikipedia.orgnih.gov |

| Clearance Rate | High (3-5 L/kg/h) wikipedia.orgnih.gov |

| Unchanged in Urine | 3-4% wikipedia.orgnih.gov |

Advanced Delivery Devices Research (e.g., Wearable Infusion Devices)

To overcome the limitations of intermittent injections and provide more stable, continuous dopaminergic stimulation, research has led to the development of advanced delivery devices, most notably wearable subcutaneous infusion pumps. parkinson.orgneurologylive.com These devices are designed to deliver apomorphine hydrochloride continuously throughout the waking day, bypassing the gastrointestinal tract and avoiding issues related to oral medication absorption. practicalneurology.comwebmd.com

A significant body of research in this area is centered on the TOLEDO clinical trial, a pivotal, randomized, double-blind, placebo-controlled study that provided Level 1 evidence for the benefits of continuous subcutaneous apomorphine infusion. parkinson.orgnih.gov The trial evaluated the efficacy of a wearable infusion device in patients with Parkinson's disease experiencing persistent motor fluctuations. neurologylive.comnih.gov

The results from the TOLEDO study demonstrated that continuous infusion significantly reduced the daily "off" time (periods of poor motor control) and increased the "on" time (periods of good motor control) without troublesome dyskinesia. neurologylive.compracticalneurology.comdocplexus.com An open-label phase of the study showed that these therapeutic effects were sustained over a 52-week period. nih.gov The approval of devices based on this research, such as the Onapgo™ infusion device, marks a significant advancement in managing motor fluctuations in advanced Parkinson's disease. neurologylive.compracticalneurology.comsupernus.com These small, lightweight, wearable devices offer a less invasive alternative to other device-aided therapies. parkinson.orgpracticalneurology.com

Table 3: Key Efficacy Findings from the TOLEDO Clinical Trial for a Wearable Apomorphine Infusion Device

| Efficacy Endpoint | Apomorphine Infusion Group | Placebo Group |

|---|---|---|

| Mean Reduction in Daily "OFF" Time | 2.6 hours practicalneurology.comdocplexus.com | 0.9 hours practicalneurology.comdocplexus.com |

| Mean Increase in "GOOD ON" Time | 2.8 hours practicalneurology.comdocplexus.com | 1.1 hours practicalneurology.comdocplexus.com |

| Patients Reporting General Health Improvement | 79% practicalneurology.comdocplexus.com | 24% practicalneurology.comdocplexus.com |

Adverse Event Profiles and Safety Considerations in Clinical Research

Common and Treatment-Emergent Adverse Events

Nausea and vomiting are among the most frequently reported adverse events associated with apomorphine (B128758) hydrochloride treatment. rxlist.compatsnap.com These effects are often most pronounced at the initiation of therapy. patsnap.com In clinical trials for a sublingual film formulation, nausea was a common side effect, and its management sometimes involved the prescription of an antiemetic medication like trimethobenzamide. drugs.com

Clinical studies have shown that even with the use of a concomitant antiemetic, a significant percentage of patients may still experience these gastrointestinal disturbances. For instance, in some studies, 31% of patients treated with apomorphine hydrochloride injection experienced nausea and 11% had vomiting, despite premedication with trimethobenzamide. rxlist.com Furthermore, 3% and 2% of patients discontinued (B1498344) the treatment due to nausea and vomiting, respectively. rxlist.com

Management strategies are a key focus in mitigating these side effects. The use of an antiemetic, such as trimethobenzamide, for a few days prior to starting apomorphine hydrochloride has been a common practice. rxlist.comdrugbank.com However, it's recommended that the antiemetic be used for the shortest duration necessary, generally not exceeding two months, as it can contribute to other adverse effects like somnolence, dizziness, and falls. rxlist.comdrugbank.com An alternative approach involves initiating apomorphine hydrochloride at a lower dose and titrating it based on individual tolerance. rxlist.com Some research suggests that a slow titration scheme may allow for the initiation of therapy without antiemetic pretreatment, with one study reporting transient nausea in 23.1% of patients who did not receive an antiemetic. nih.gov Another anti-sickness drug that may be used is domperidone, which is typically started at least two days before apomorphine treatment. parkinsons.org.uk

| Adverse Event | Incidence with Apomorphine HCl Injection (with antiemetic) | Discontinuation Rate | Management Strategies |

|---|---|---|---|

| Nausea | 31% rxlist.com | 3% rxlist.com | Pre-treatment with antiemetics (e.g., trimethobenzamide, domperidone) rxlist.comdrugbank.comparkinsons.org.uk, Slow dose titration rxlist.comnih.gov |

| Vomiting | 11% rxlist.com | 2% rxlist.com |

Cardiovascular effects, particularly orthostatic hypotension and syncope, are important safety considerations with apomorphine hydrochloride. Orthostatic hypotension is characterized by a significant drop in blood pressure upon standing. nih.gov In clinical trials with the intermittent injection formulation, 11% of patients experienced orthostatic hypotension, hypotension, and/or syncope. drugs.com These events can occur both at the beginning of treatment and during long-term therapy. drugs.com Some patients have developed severe systolic orthostatic hypotension. drugs.com

To minimize the risk of these events, patients are advised to rise slowly from a sitting or lying position. patsnap.comwebmd.com If dizziness occurs, sitting or lying down until the sensation passes is recommended. webmd.com The risk of falls is also increased with apomorphine hydrochloride, which may be related to these cardiovascular effects as well as motor control issues. webmd.com

A study evaluating sublingual apomorphine in patients on stable doses of oral antihypertensive agents and nitrates found that the combination could lead to significant decreases in standing blood pressure. nih.gov Syncope occurred in one patient in the beta-blocker group, and symptomatic hypotension was observed in patients taking nitrates. nih.gov

A range of central nervous system (CNS) effects are commonly associated with apomorphine hydrochloride. The most frequent of these include yawning, drowsiness/somnolence, and dizziness. drugs.comwebmd.com Somnolence can be significant, with some individuals experiencing "sleep attacks" where they fall asleep suddenly without warning during daily activities. patsnap.comwebmd.com

Neuropsychiatric disturbances can also occur, including transient mild confusion and visual hallucinations. drugs.com Post-marketing reports have indicated new or worsening mental status and behavioral changes, which can sometimes be severe and include psychotic-like behavior. drugs.com Hallucinations and confusion have been reported, particularly in elderly patients. patsnap.com

Headache is another commonly reported CNS side effect. drugs.comrxlist.com The use of other CNS depressants, including alcohol, can exacerbate side effects like dizziness, poor concentration, and drowsiness. drugs.com

| Adverse Event | Description | Associated Factors/Interactions |

|---|---|---|

| Somnolence/Drowsiness | Can be severe, including sudden "sleep attacks." patsnap.comwebmd.com | Exacerbated by alcohol and other CNS depressants. drugs.com |

| Dizziness/Postural Hypotension | A common side effect. drugs.comwebmd.com | Can be worsened by rapid changes in position. webmd.com |

| Hallucinations/Confusion | Can be transient and mild, but also severe with psychotic-like behavior. drugs.com More frequent in elderly patients. patsnap.com | - |

| Headache | A commonly reported adverse event. drugs.comrxlist.com | - |

Given its subcutaneous administration, local reactions at the injection or infusion site are very common with apomorphine hydrochloride. d-minecare.com These reactions can include redness (erythema), tenderness, itching, and the development of subcutaneous nodules or hardening of the skin. d-minecare.com While these reactions often resolve over time, they can sometimes make subsequent injections difficult and may affect the absorption of the drug. d-minecare.com

The formation of nodules is thought to be a form of panniculitis, which is a local inflammatory reaction in the subcutaneous tissue. d-minecare.com In some cases, more severe reactions such as injection site necrosis and ulceration have been reported. d-minecare.comresearchgate.net To minimize these reactions, strict rotation of the injection site is recommended. d-minecare.com

Serious Adverse Events and Risk Mitigation

Serious cardiovascular complications, although less common, are a significant consideration with apomorphine hydrochloride. There is an increased risk of heart and blood vessel problems, including chest pain and heart attack (myocardial infarction). drugs.comwebmd.com

The potential for QT prolongation, a measure of the time it takes for the heart's ventricles to repolarize after a beat, is another important cardiovascular safety concern. drugbank.com QT prolongation can increase the risk of serious and potentially fatal heart rhythm disturbances. www.gov.uk Regulatory agencies have highlighted that high doses of apomorphine can increase this risk. www.gov.uk Therefore, an assessment of cardiac risk factors and ECG monitoring may be necessary for some patients, especially when used concomitantly with other drugs that can also prolong the QT interval, such as domperidone. www.gov.uk

However, some research presents a more nuanced picture. A study in canine models suggested that even at concentrations significantly higher than therapeutic levels, apomorphine hydrochloride did not prolong the QT interval or induce torsade de pointes, indicating a potentially wide margin of cardiovascular safety. nih.govresearchgate.net Furthermore, a thorough QT study of a sublingual film formulation of apomorphine found no clinically significant effect on the QT interval at the doses evaluated. nih.govresearchgate.net

Thrombus Formation and Pulmonary Embolism with Intravenous Administration

Intravenous administration of apomorphine hydrochloride is cautioned against in clinical practice due to the potential for the drug to crystallize in the bloodstream. This crystallization can lead to the formation of a thrombus (blood clot). Should this thrombus dislodge, it can travel through the circulatory system and become lodged in the pulmonary arteries, resulting in a pulmonary embolism, a serious and potentially life-threatening condition.

While the risk is established and warnings are included in prescribing information, specific clinical research detailing the incidence rates or case-specific data on thrombus formation and pulmonary embolism with intravenous apomorphine hydrochloride is not extensively detailed in readily available clinical trial literature. The primary focus of modern clinical research has shifted to safer routes of administration, such as subcutaneous and sublingual, to avoid such severe adverse events.

Hemolytic Anemia

Apomorphine hydrochloride has been associated with the rare but serious adverse event of drug-induced immune hemolytic anemia (DIIHA). This condition involves the premature destruction of red blood cells (hemolysis) mediated by an immune response triggered by the drug. Clinical presentation can include symptoms of anemia such as pallor, dyspnea, and fatigue, as well as signs of hemolysis like jaundice and dark urine. nih.gov

Laboratory findings are crucial for diagnosis and typically include a positive direct Coombs test (also known as a direct antiglobulin test), which detects antibodies attached to the surface of red blood cells. Other characteristic laboratory findings include decreased hemoglobin levels, an elevated reticulocyte count (indicating the bone marrow's attempt to compensate for the anemia), increased lactate (B86563) dehydrogenase (LDH), and elevated unconjugated bilirubin (B190676) levels. nih.gov

The primary management of apomorphine-induced hemolytic anemia is the immediate discontinuation of the drug, which typically leads to the resolution of the hemolytic process. mdsabstracts.org

Below is a table summarizing findings from a published case report of apomorphine-induced immune hemolytic anemia:

| Clinical/Laboratory Parameter | Patient Presentation | Post-Apomorphine Discontinuation |

| Hemoglobin (Hb) | 6.7 g/dL | 11.3 mg/dL |

| Mean Corpuscular Volume (MCV) | 79 fL | Not Reported |

| Lactate Dehydrogenase (LDH) | 1500 UI/dL | Not Reported |

| Total Bilirubin | 2.4 mg/dL | Not Reported |

| Direct Bilirubin | 0.7 mg/dL | Not Reported |

| Direct Coombs Test | Positive at 37°C | Not Reported |

Drug-Drug Interactions and Contraindications

Interactions with Antihypertensive Medications and Vasodilators

The co-administration of apomorphine hydrochloride with antihypertensive medications or vasodilators may potentiate the hypotensive effects of apomorphine. drugs.comdrugs.com Clinical studies in patients with advanced Parkinson's disease have indicated a higher incidence of adverse events such as hypotension, myocardial infarction, serious pneumonia, serious falls, and bone and joint injuries in patients receiving concomitant antihypertensive medications or vasodilators compared to those not on these medications. drugs.comdrugs.com

A double-blind, randomized, placebo-controlled, crossover trial involving 162 men on long-term therapy with various antihypertensive agents or nitrates evaluated the cardiovascular safety of sublingual apomorphine. The study found that the most clinically significant interactions were greater orthostatic decreases in systolic blood pressure in the groups receiving alpha-blockers and calcium channel blockers. nih.gov

The table below summarizes the key blood pressure findings from this study:

| Concomitant Medication Class | Mean Orthostatic Decrease in Systolic Blood Pressure (vs. Placebo) |

| Alpha-blockers | -10 mm Hg |

| Calcium Channel Blockers | -6 mm Hg |

Data from a study evaluating sublingual apomorphine in patients on stable doses of oral antihypertensive agents. nih.gov

Administration of sublingual apomorphine with long-acting nitrates also resulted in significant decreases in standing systolic and diastolic blood pressure. nih.gov Therefore, caution and close monitoring are recommended when apomorphine hydrochloride is used in patients taking antihypertensive agents or vasodilators.

Concomitant Use with 5-HT3 Antagonists

The concomitant use of apomorphine hydrochloride with 5-HT3 antagonists is contraindicated. This class of drugs includes antiemetics such as ondansetron, granisetron, dolasetron, and palonosetron, as well as alosetron. There have been reports of profound hypotension and loss of consciousness when apomorphine was administered with ondansetron. This serious interaction precludes the use of these agents together.

Interactions with Other Dopamine (B1211576) Antagonists and CNS Depressants

As a dopamine agonist, the effects of apomorphine hydrochloride can be diminished by dopamine antagonists. nih.gov This includes neuroleptic drugs (e.g., phenothiazines, butyrophenones, thioxanthenes) and other medications with dopamine-blocking properties like metoclopramide. The co-administration of these agents may lead to a reduction in the efficacy of apomorphine.

Furthermore, apomorphine hydrochloride can cause central nervous system (CNS) depression, leading to side effects such as somnolence and dizziness. When used in combination with other CNS depressants, these effects may be additive or synergistic. drugbank.com This includes, but is not limited to, alcohol, benzodiazepines, opioids, and sedative-hypnotics. The combined use can lead to excessive or prolonged CNS depression, and patients should be monitored for these effects.

Special Patient Populations and Safety Monitoring in Clinical Studies

Clinical research with apomorphine hydrochloride has largely focused on patients with Parkinson's disease, particularly those in advanced stages who experience motor fluctuations ("off" episodes). veeva.comnih.govhenryford.com These studies often include patients who have an unsatisfactory response to other anti-Parkinson's medications. veeva.com

In these clinical trials, safety monitoring is a critical component. This typically includes the assessment of vital signs, with a particular focus on blood pressure (both supine and standing) to monitor for hypotension and orthostatic hypotension. nih.gov Electrocardiograms (ECGs) may also be used to monitor cardiac rhythm. nih.gov The reporting of all adverse events is standard, with close attention paid to injection or infusion site reactions, neuropsychiatric events, and cardiovascular events. henryford.com

Exclusion criteria in clinical trials for apomorphine often include patients with clinically significant psychoses or dementia not related to anti-parkinsonian medications, and a recent history of drug or alcohol dependency. clinicaltrials.gov

There is also emerging research into the use of apomorphine in other patient populations, such as those with severe brain injuries and disorders of consciousness. A randomized controlled trial is underway to investigate the effects of apomorphine subcutaneous infusion in this population, with safety and efficacy being the primary outcomes. clinicaltrials.gov This highlights the ongoing investigation into the therapeutic potential and safety profile of apomorphine hydrochloride in diverse patient groups.

Patients with Pre-existing Neuropsychiatric Conditions

The use of apomorphine hydrochloride in patients with pre-existing neuropsychiatric conditions requires careful consideration due to its action as a dopamine agonist. Clinical research highlights a profile of potential neuropsychiatric disturbances. These can include transient mild confusion and visual hallucinations. drugs.com Post-marketing reports have indicated the emergence or worsening of mental status and behavioral changes, which in some cases were severe and included psychotic-like behavior after treatment initiation or dose escalation. drugs.com